Arterial Oxygenation Improvement: Fominoben vs. Dextromethorphan in COLD Patients
In a double-blind clinical trial of 60 chronic obstructive lung disease (COLD) patients, oral fominoben (160 mg t.i.d., 2 weeks) significantly increased arterial O₂ pressure (PaO₂) and decreased arterial CO₂ pressure (PaCO₂), while dextromethorphan (30 mg t.i.d., 2 weeks) produced no increase in PaO₂ and no decrease in PaCO₂. The increase in PaO₂ was especially pronounced in COLD patients with dyspnoea. This demonstrates that fominoben possesses a respiratory-stimulant antitussive profile absent in dextromethorphan [1].
| Evidence Dimension | Change in arterial blood gas parameters after 2-week oral treatment |
|---|---|
| Target Compound Data | Fominoben 160 mg t.i.d.: significant increase in PaO₂, significant decrease in PaCO₂ (exact numeric changes reported as significant in publication) |
| Comparator Or Baseline | Dextromethorphan 30 mg t.i.d.: no increase in PaO₂, no decrease in PaCO₂ |
| Quantified Difference | Qualitative divergence: fominoben improved both PaO₂ and PaCO₂; dextromethorphan improved neither parameter |
| Conditions | Double-blind, 60 patients with chronic obstructive lung diseases (COLD); oral administration for 2 weeks; blood gas measurements pre- and post-treatment |
Why This Matters
For procurement decisions in respiratory research, fominoben hydrochloride is the only centrally acting antitussive demonstrated to improve both cough and systemic oxygenation in a controlled head-to-head trial against dextromethorphan.
- [1] Sasaki T, et al. Effects of the antitussive fominoben (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method. J Int Med Res. 1985;13(2):93-100. doi:10.1177/030006058501300204. PMID:3158563. View Source
